molecular formula C23H33N3O2 B4779782 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4779782
M. Wt: 383.5 g/mol
InChI Key: CAIULSQBZUYIQW-UHFFFAOYSA-N
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Description

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features an adamantane moiety, a piperazine ring, and a methoxyphenyl group, which contribute to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of adamantane with piperazine to form an adamantane-piperazine intermediate. This intermediate is then reacted with 4-methoxyphenylacetyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the piperazine ring can interact with various receptors and enzymes. The methoxyphenyl group contributes to the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE lies in its combination of the adamantane, piperazine, and methoxyphenyl moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-28-21-4-2-20(3-5-21)24-22(27)16-25-6-8-26(9-7-25)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIULSQBZUYIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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